3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Description
This compound features an imidazo[1,2-a]pyridine core with three key substituents:
- 6-Chloro group: Enhances metabolic stability and electronic properties.
- 2-(4-Chlorophenyl) group: Common in bioactive imidazo[1,2-a]pyridines, contributing to receptor binding.
- 3-[(4-Benzylpiperazino)methyl] side chain: A bulky, nitrogen-rich moiety that may improve solubility and modulate pharmacokinetics .
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4/c26-21-8-6-20(7-9-21)25-23(31-17-22(27)10-11-24(31)28-25)18-30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYOKXEYMJYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridines with appropriate ketones or aldehydes under the influence of catalysts such as copper(I) or palladium(II) . The reaction conditions often require elevated temperatures and the presence of oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for better control over reaction conditions and improved yields. The use of commercially available catalysts and reagents ensures the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
- Synthetic Efficiency : Triazole-substituted analogs (e.g., 15d, 78%) have lower yields than chlorobenzyl-triazole derivatives (e.g., 15a, 92%) .
- Solubility : Piperazine-containing derivatives (e.g., target compound) are hypothesized to improve aqueous solubility compared to hydrophobic substituents like acetonitrile .
Metabolic Stability and Pharmacokinetics
- Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) : Rapid metabolic degradation due to 6-Cl and 2-(4-Cl-phenyl) groups .
- Target Compound: The 4-benzylpiperazinomethyl group may slow metabolism by steric hindrance or altering cytochrome P450 interactions .
- 3-Nitroimidazo[1,2-a]pyridines (e.g., compounds 3a-3i): Nitro groups improve antileishmanial activity but reduce solubility; sulfonyl groups enhance solubility .
Spectroscopic and Physical Properties
Notes:
- Fluorescence: 2-(4-Cl-phenyl) substitution (as in 6b) reduces intensity; electron-donating groups (e.g., methoxy) enhance fluorescence .
Biological Activity
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is C25H24Cl2N. The compound features an imidazo[1,2-a]pyridine core substituted with a benzylpiperazine moiety and chlorophenyl groups, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, imidazo[1,2-a]pyridines are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has not been extensively documented; however, structural analogs have shown promise in targeting cancer cells.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity | Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyridine A | Anticancer | Induces apoptosis |
| Imidazo[1,2-a]pyridine B | Antimicrobial | Inhibits bacterial growth |
| 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | TBD | TBD |
The biological activity of imidazo[1,2-a]pyridines often involves interaction with key cellular pathways:
- Inhibition of Kinases : Many imidazo derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation.
- DNA Damage Response : Some compounds induce DNA damage leading to cellular stress and apoptosis.
Study on Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated their effectiveness against various cancer cell lines. For example, a related compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine may exhibit similar properties.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related piperazine derivatives have shown favorable absorption and distribution characteristics. Safety profiles in preliminary studies indicate low toxicity levels at therapeutic doses.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, elevated temperatures (80–100°C) improve Mannich reaction efficiency .
- Monitor intermediates via TLC or HPLC to minimize side products .
Advanced: How can computational methods guide the rational design of derivatives with improved target binding?
Q. Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., serotonin receptors) based on the compound’s benzylpiperazine moiety .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., π-π stacking with 4-chlorophenyl group) .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
Example : Docking studies revealed that the 4-chlorophenyl group enhances hydrophobic interactions with GPCR binding pockets, while the benzylpiperazine sidechain modulates selectivity .
Basic: What spectroscopic techniques are essential for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals:
- Imidazo[1,2-a]pyridine H-5 proton at δ 7.8–8.2 ppm .
- Benzylpiperazine methylene protons as a singlet at δ 3.6–3.8 ppm .
- HRMS : Confirm molecular formula (e.g., C₂₅H₂₃Cl₂N₄ requires m/z 465.1254) .
- IR : Detect N-H stretches (3250–3350 cm⁻¹) in intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Q. Methodological Answer :
- Orthogonal assays : Compare results from cell-based (e.g., cAMP inhibition) and biochemical (e.g., radioligand displacement) assays to rule out false positives .
- Purity verification : Use UPLC-MS to confirm >95% purity; impurities like dechlorinated byproducts may skew data .
- Buffer optimization : Test activity in varying pH/polarity conditions to identify assay-specific artifacts .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition were traced to DMSO concentration effects (≤0.1% required) .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Q. Methodological Answer :
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK3) or phosphodiesterases .
- Cell viability : MTT assays on cancer lines (e.g., MCF-7, HepG2) to assess cytotoxicity .
- Receptor binding : Radioligand competition assays (e.g., [³H]-LSD for 5-HT₂A receptor affinity) .
Advanced: What strategies improve metabolic stability in preclinical development?
Q. Methodological Answer :
- Microsomal stability assays : Incubate with rat/human liver microsomes; track degradation via LC-MS .
- Structural tweaks : Replace labile groups (e.g., methylpiperazine → trifluoromethylpiperazine) to reduce CYP450 metabolism .
- Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance oral bioavailability .
Basic: How to analyze structure-activity relationships (SAR) for this scaffold?
Q. SAR Table :
| Substituent Position | Modification | Bioactivity Trend | Source |
|---|---|---|---|
| 6-Cl | Removal | ↓ Kinase inhibition | |
| 4-Chlorophenyl | Replace with 4-F | ↑ 5-HT₂A selectivity | |
| Benzylpiperazine | Replace with morpholine | ↓ CNS penetration |
Advanced: How to address crystallization challenges for X-ray diffraction studies?
Q. Methodological Answer :
- Solvent screening : Use vapor diffusion with 1:1 DMSO/hexane or slow evaporation from acetone .
- Polymorph control : Seed with microcrystals from anti-solvent precipitation .
- Cryo-protection : Add 20% glycerol to prevent ice formation during data collection .
Basic: What analytical methods validate compound stability under storage?
Q. Methodological Answer :
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Stability-indicating HPLC : Monitor degradation peaks (e.g., hydrolysis of piperazine moiety) .
Advanced: How to design target-selective analogs using competitive binding assays?
Q. Methodological Answer :
- Panels : Screen against 50+ GPCRs/kinases to identify off-target effects .
- Kinetic assays : Use SPR to measure kₒₙ/kₒff rates; slower kₒff correlates with higher selectivity .
Example : A 4-methylphenyl analog showed 10-fold higher selectivity for 5-HT₆ over D₂ receptors due to reduced steric clash .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
